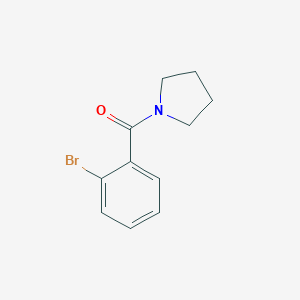

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIEGBUQWCPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354888 | |

| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124461-27-4 | |

| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene, a valuable building block in organic synthesis. This document outlines the core chemical principles, detailed experimental protocols, and characterization data for this compound.

Introduction

This compound, also known as (2-bromophenyl)(pyrrolidin-1-yl)methanone, is a tertiary amide that serves as a versatile intermediate in the development of novel chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring coupled to a pyrrolidine amide, offers multiple reaction sites for further functionalization, making it a key component in the synthesis of more complex molecules.

Synthesis Pathway

The preparation of this compound is primarily achieved through a two-step process. The first step involves the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride. The subsequent step is the nucleophilic acyl substitution of 2-bromobenzoyl chloride with pyrrolidine to yield the target amide.

Experimental Protocols

Preparation of 2-Bromobenzoyl Chloride

A common method for the synthesis of 2-bromobenzoyl chloride from 2-bromobenzoic acid involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

-

2-bromobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Reaction vessel with reflux condenser and stirring apparatus

Procedure:

-

Suspend 2-bromobenzoic acid in an anhydrous solvent within the reaction vessel.

-

Add a molar excess of the chlorinating agent to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete, which can be monitored by the cessation of gas evolution or by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude 2-bromobenzoyl chloride can be purified by distillation under high vacuum, though it is often used directly in the next step.

Preparation of this compound

The reaction of 2-bromobenzoyl chloride with pyrrolidine is a nucleophilic acyl substitution that forms the corresponding amide.[1] This reaction is typically high-yielding and can often be performed at room temperature.[1]

Materials:

-

2-bromobenzoyl chloride

-

Pyrrolidine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Add the 2-bromobenzoyl chloride solution dropwise to the cooled pyrrolidine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The final product can be purified by flash chromatography on silica gel.

Quantitative Data

While a specific yield for the synthesis of this compound is not widely reported in the literature, similar reactions of acyl chlorides with amines are known to be high-yielding, often exceeding 90%.[1] The purity of the commercially available compound is typically high, with suppliers offering purities of 98% or greater.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 124461-27-4 | |

| Molecular Formula | C₁₁H₁₂BrNO | N/A |

| Molecular Weight | 254.13 g/mol | |

| Purity | ≥98% | [2] |

Mandatory Visualization

The following diagram illustrates the workflow for the amidation reaction.

Conclusion

The preparation of this compound is a straightforward and efficient process involving the formation of an acyl chloride followed by amidation. The resulting compound is a valuable intermediate for further chemical transformations. The protocols provided in this guide offer a solid foundation for researchers and scientists to synthesize this compound for their specific applications in drug discovery and materials science. Further detailed characterization, including melting point and comprehensive spectral analysis, would be beneficial for a complete profile of this compound.

References

An In-depth Technical Guide to the Characterization of 2-bromo-N-pyrrolidinyl benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-pyrrolidinyl benzamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data on this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to provide a foundational understanding of its properties, synthesis, and potential biological activities.

Physicochemical Properties

Quantitative data for 2-bromo-N-pyrrolidinyl benzamide is not extensively available in public databases. However, based on its structure and data from analogous compounds, its core physicochemical properties can be estimated. The following table presents computed properties for 2-bromo-N-pyrrolidinyl benzamide and experimentally determined or computed data for structurally related compounds.

| Property | 2-bromo-N-pyrrolidinyl benzamide (Estimated/Computed) | 2-bromo-N-(5-pyrrolidin-1-yl-2-pyridinyl)benzamide[1] | 3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide[2] |

| Molecular Formula | C₁₁H₁₃BrN₂O | C₁₆H₁₆BrN₃O | C₁₆H₂₃BrN₂O₃ |

| Molecular Weight | ~270.14 g/mol | 346.2 g/mol | 387.3 g/mol |

| IUPAC Name | (2-bromophenyl)(pyrrolidin-1-yl)methanone | 2-bromo-N-(5-(pyrrolidin-1-yl)pyridin-2-yl)benzamide | 3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide |

| CAS Number | Not available | 913543-11-2 | 87167-33-9 |

| XLogP3 | ~2.5 | 3.2 | 2.8 |

| Hydrogen Bond Donor Count | 0 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 4 | 4 |

| Rotatable Bond Count | 1 | 3 | 5 |

Synthesis of 2-bromo-N-pyrrolidinyl benzamide

The synthesis of 2-bromo-N-pyrrolidinyl benzamide can be achieved through a standard amidation reaction between 2-bromobenzoyl chloride and pyrrolidine. This reaction involves the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond.

Materials and Reagents:

-

2-bromobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

Step 1: Synthesis of 2-bromobenzoyl chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 2-bromobenzoyl chloride, which can be used directly in the next step or purified by distillation.

Step 2: Amidation with Pyrrolidine

-

In a separate round-bottom flask under an inert atmosphere, dissolve pyrrolidine and a slight excess of triethylamine (to act as an acid scavenger) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-bromobenzoyl chloride in anhydrous dichloromethane dropwise to the stirred pyrrolidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-bromo-N-pyrrolidinyl benzamide by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Synthesis workflow for 2-bromo-N-pyrrolidinyl benzamide.

Potential Biological Activities and Evaluation Protocols

While specific biological data for 2-bromo-N-pyrrolidinyl benzamide is scarce, the broader class of benzamide and pyrrolidine-containing compounds has been investigated for a range of pharmacological activities.

Studies comparing pyrrolidinyl and piperidinyl benzamides have shown that the pyrrolidinyl moiety can be crucial for anticonvulsant activity, which is often mediated through the blocking of voltage-gated sodium channels.[3] The pyrrolidinyl benzamide analog, U-49524E, was effective against electroshock-induced seizures, whereas its piperidinyl counterpart was not.[3] This suggests that 2-bromo-N-pyrrolidinyl benzamide could be a candidate for evaluation as an anticonvulsant.

Experimental Protocol: In Vitro Sodium Channel Blocking Assay (Whole-Cell Patch Clamp)

-

Cell Culture: Use a suitable neuronal cell line, such as N1E-115 neuroblastoma cells, which express voltage-gated sodium channels.

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use an internal (pipette) solution containing CsF to block potassium channels and an external solution containing physiological concentrations of ions.

-

Hold the cell membrane potential at a level where sodium channels are in a resting state (e.g., -100 mV).

-

Elicit sodium currents by applying depolarizing voltage steps.

-

-

Compound Application:

-

Prepare stock solutions of 2-bromo-N-pyrrolidinyl benzamide in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution.

-

Perfuse the cells with the compound-containing solution.

-

-

Data Analysis:

-

Measure the peak sodium current before and after the application of the compound.

-

Calculate the percentage of inhibition to determine the compound's blocking effect.

-

Construct a dose-response curve to determine the IC₅₀ value.

-

Proposed mechanism of anticonvulsant action.

Benzamide derivatives have been reported to exhibit a range of antimicrobial and antifungal activities.[4][5] The presence of a halogen, such as bromine, can influence this activity.[5] Therefore, 2-bromo-N-pyrrolidinyl benzamide could be screened for its efficacy against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

Compound Preparation: Prepare serial dilutions of 2-bromo-N-pyrrolidinyl benzamide in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion

2-bromo-N-pyrrolidinyl benzamide is a synthetic compound with potential for further investigation in drug discovery. Based on the analysis of related compounds, it is likely to be synthesizable through standard amidation procedures. Its structural motifs suggest that it may possess biological activities, particularly as an anticonvulsant by modulating sodium channel activity. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and biological evaluation of this compound, offering a starting point for researchers interested in exploring its therapeutic potential.

References

- 1. 2-bromo-N-(5-pyrrolidin-1-yl-2-pyridinyl)benzamide | C16H16BrN3O | CID 32947687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, 3-bromo-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)-, monohydrochloride | C16H24BrClN2O3 | CID 54939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Synthesis and Properties of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene, a compound of interest in synthetic and medicinal chemistry. While a specific CAS number for this compound has not been identified in publicly available databases, this guide details its logical synthesis, outlines the necessary experimental protocols, and discusses the chemical properties and potential biological significance of the pyrrolidinamide functional group. The information presented is curated for professionals in research and drug development, offering a foundational understanding for the synthesis and potential application of this and structurally related molecules.

Introduction

This compound belongs to the class of N-acylpyrrolidines, a structural motif present in numerous biologically active compounds. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and improve pharmacokinetic properties.[1] The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

This guide will focus on the synthetic pathway, experimental procedures, and the chemical principles underlying the formation of this compound.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the nucleophilic acyl substitution reaction between 2-bromobenzoyl chloride and pyrrolidine. This reaction is a standard method for amide bond formation.

Synthesis of the Precursor: 2-Bromobenzoyl Chloride

The necessary precursor, 2-bromobenzoyl chloride, can be synthesized from 2-bromobenzoic acid.

Experimental Protocol: Synthesis of 2-Bromobenzoyl Chloride

This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[2]

-

Materials:

-

2-bromobenzoic acid

-

Phosphorous trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

1,2-dichloroethane (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-bromobenzoic acid (0.25 mole) in anhydrous 1,2-dichloroethane (200 ml) is prepared.

-

Phosphorous trichloride (0.10 mole) dissolved in anhydrous 1,2-dichloroethane (100 ml) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained for 4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reagent are removed under reduced pressure to yield crude 2-bromobenzoyl chloride, which can be purified by distillation.

-

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 2-Bromobenzoic Acid | 200.02 | 0.25 | 50.05 g |

| Phosphorous Trichloride | 137.33 | 0.10 | 13.73 g |

| 1,2-Dichloroethane | 98.96 | - | 300 ml |

Synthesis of this compound

Experimental Protocol: Amide Formation

This generalized protocol is based on the reaction of acyl chlorides with amines.[3]

-

Materials:

-

2-bromobenzoyl chloride

-

Pyrrolidine

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

-

Procedure:

-

All glassware should be oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve pyrrolidine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the 2-bromobenzoyl chloride solution to the stirred pyrrolidine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

-

| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |

| 2-Bromobenzoyl Chloride | 219.47 | 1.0 |

| Pyrrolidine | 71.12 | 1.0 |

| Triethylamine | 101.19 | 1.1 |

| Anhydrous THF | - | - |

Diagrams

References

An In-depth Technical Guide to the Synthesis of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene, a key intermediate in various pharmaceutical and research applications. The synthesis of this tertiary amide can be efficiently achieved through two principal pathways, each starting from readily available precursors. This document details the necessary starting materials, reaction mechanisms, and experimental protocols, supported by quantitative data and procedural diagrams to facilitate reproducible and scalable synthesis.

Core Synthetic Strategies

The synthesis of this compound, also known as (2-bromophenyl)(pyrrolidin-1-yl)methanone, predominantly involves the formation of an amide bond between a 2-bromobenzoyl moiety and pyrrolidine. The two most effective and widely employed strategies are:

-

Acyl Chloride Pathway: This robust method involves the conversion of 2-bromobenzoic acid to the highly reactive 2-bromobenzoyl chloride, which subsequently undergoes nucleophilic acyl substitution with pyrrolidine.

-

Direct Amide Coupling Pathway: This route facilitates the direct condensation of 2-bromobenzoic acid and pyrrolidine, mediated by a coupling agent that activates the carboxylic acid in situ.

Both pathways offer distinct advantages and are selected based on factors such as scale, available reagents, and desired purity profile.

Starting Materials

The successful synthesis of this compound relies on the quality and purity of the following key starting materials and reagents.

| Starting Material/Reagent | Formula | Molar Mass ( g/mol ) | Key Considerations | Supplier Availability |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | Primary precursor. Purity is crucial to avoid side reactions. | Readily available |

| Pyrrolidine | C₄H₉N | 71.12 | A cyclic secondary amine. Should be handled under anhydrous conditions due to its hygroscopic nature. | Readily available |

| Thionyl Chloride | SOCl₂ | 118.97 | Used for the synthesis of 2-bromobenzoyl chloride. Highly corrosive and moisture-sensitive. | Readily available |

| Oxalyl Chloride | (COCl)₂ | 126.93 | An alternative to thionyl chloride for acyl chloride formation, often yielding cleaner reactions. | Readily available |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | A common coupling agent for direct amide bond formation. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents.[1][2] | Readily available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 | A water-soluble coupling agent, simplifying byproduct removal during workup.[1] | Readily available |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | An additive used with carbodiimides to suppress racemization and improve reaction efficiency.[2] | Readily available |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | A non-nucleophilic base used to scavenge HCl produced in the acyl chloride pathway.[3] | Readily available |

| Pyridine | C₅H₅N | 79.10 | An alternative base for the acyl chloride pathway.[3] | Readily available |

| Anhydrous Solvents | - | - | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF). Must be anhydrous to prevent hydrolysis of intermediates.[4] | Readily available |

Synthetic Pathways and Experimental Protocols

This section provides detailed experimental methodologies for the two primary synthetic routes.

Pathway 1: Acyl Chloride Route

This two-step pathway is often preferred for its high yields and the reactivity of the acyl chloride intermediate.

Step 1a: Synthesis of 2-Bromobenzoyl Chloride

The initial step involves the activation of 2-bromobenzoic acid to its corresponding acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

-

Reaction:

-

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The crude 2-bromobenzoyl chloride is often a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

-

Step 1b: Amide Formation with Pyrrolidine

The highly electrophilic 2-bromobenzoyl chloride readily reacts with pyrrolidine to form the target amide. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[3]

-

Reaction:

-

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a separate flask.

-

Add the solution of 2-bromobenzoyl chloride dropwise to the cooled pyrrolidine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel or recrystallization.

-

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

Pathway 2: Direct Amide Coupling

This pathway offers a more convergent approach by forming the amide bond in a single step from the carboxylic acid, using a coupling agent such as DCC or EDC.[1][5]

-

Reaction (using EDC/HOBt):

-

Experimental Protocol (using EDC/HOBt):

-

To a solution of 2-bromobenzoic acid (1.0 eq) in anhydrous DMF or DCM, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and pyrrolidine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or recrystallization.

-

| Parameter | Value |

| Typical Yield | 70-90%[1] |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

Workflow and Pathway Diagrams

Diagram 1: Acyl Chloride Synthetic Pathway

References

An In-depth Technical Guide on the Reactivity of 2-Bromobenzoyl Chloride with Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity between 2-bromobenzoyl chloride and pyrrolidine, a reaction of significant interest in synthetic and medicinal chemistry for the formation of amide bonds. The core of this guide focuses on the nucleophilic acyl substitution mechanism, optimal reaction conditions based on the Schotten-Baumann reaction, and potential side reactions. Detailed experimental protocols, quantitative data from analogous reactions, and predicted spectroscopic data for the product, (2-bromophenyl)(pyrrolidin-1-yl)methanone, are presented to facilitate its synthesis and characterization. This document is intended to be a valuable resource for researchers in drug discovery and development, offering insights into the synthesis of polysubstituted aromatic compounds.

Introduction

The acylation of amines with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis, providing a robust method for the formation of amide bonds. The reaction between 2-bromobenzoyl chloride and pyrrolidine is of particular importance as the resulting product, (2-bromophenyl)(pyrrolidin-1-yl)methanone, incorporates a versatile brominated phenyl group, which can serve as a handle for further functionalization, and a pyrrolidine moiety, a common scaffold in many biologically active compounds.

This guide will delve into the core principles governing this reaction, providing a detailed examination of the underlying mechanism, experimental considerations, and characterization of the resulting amide.

Reaction Mechanism and Core Principles

The reaction of 2-bromobenzoyl chloride with pyrrolidine proceeds via a nucleophilic acyl substitution mechanism. Pyrrolidine, a secondary amine, acts as the nucleophile, while 2-bromobenzoyl chloride is the electrophilic acylating agent.

The key steps of the mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base, typically added to the reaction mixture, removes the proton from the nitrogen atom, yielding the final amide product and a salt.[1][2]

This reaction is often carried out under Schotten-Baumann conditions , which involve a two-phase solvent system (e.g., an organic solvent and water) with a base in the aqueous phase to neutralize the hydrochloric acid generated during the reaction.[3][4][5] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Signaling Pathway Diagram

Caption: Nucleophilic acyl substitution mechanism.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Phenyl(pyrrolidin-1-yl)methanethione | - | Phenyl(pyrrolidin-1-yl)methanone | 90% | [6] |

| (4-(3-Bromophenyl)-2-(pyrrolidin-1-yl)thiophen-3-yl)methanethione | - | (4-(3-Bromophenyl)-2-(pyrrolidin-1-yl)thiophen-3-yl)(phenyl)methanone | 86% | [6] |

| 4-chlorobenzoyl chloride | meso-octamethylcalix[6]pyrrolidino[6]pyrrole | 4-Chlorobenzoyl-meso-octamethylcalix[6]pyrrolidino[6]pyrrole | 75.6% | [7] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of (2-bromophenyl)(pyrrolidin-1-yl)methanone based on standard Schotten-Baumann conditions and procedures for similar acylations.

Materials and Equipment

-

2-Bromobenzoyl chloride

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: General experimental workflow.

Characterization of (2-Bromophenyl)(pyrrolidin-1-yl)methanone

The structure of the synthesized (2-bromophenyl)(pyrrolidin-1-yl)methanone can be confirmed using various spectroscopic techniques. Below are the predicted and analogous spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group and the methylene protons of the pyrrolidine ring. Based on the closely related phenyl(pyrrolidin-1-yl)methanone , the aromatic protons would appear in the range of δ 7.3-7.5 ppm.[6] The pyrrolidine protons are expected to appear as multiplets around δ 1.8-3.5 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around δ 168 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring (in the range of δ 25-50 ppm).[6] For phenyl(pyrrolidin-1-yl)methanone , the carbonyl carbon appears at δ 168.74 ppm, and the pyrrolidine carbons at δ 48.60 and 25.5 ppm (approximated).[6]

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| Phenyl(pyrrolidin-1-yl)methanone | 7.46-7.41 (m, 2H), 7.35–7.28 (m, 3H), 3.46 (d, J = 78.4 Hz, 4H), 1.84 (s, 4H) | 168.74, 136.17, 128.76, 127.22, 126.05, 48.60 | [6] |

| (4-(3-Bromophenyl)-2-(pyrrolidin-1-yl)thiophen-3-yl)(phenyl)methanone | 7.65–7.63 (m, 2H), 7.30–7.26 (m, 2H), 7.19–7.16 (m, 2H), 7.12–7.09 (m, 1H), 7.01–6.99 (m, 1H), 6.89–6.85 (m, 1H), 6.26 (s, 1H), 3.19 (t, J = 6.6 Hz, 4H), 1.98–1.94 (m, 4H) | 192.8, 159.7, 141.3, 139.8, 139.6, 132.0, 131.4, 129.7, 129.5, 129.2, 127.8, 127.0, 121.8, 114.8, 106.2, 53.3, 26.1 | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of the product will be characterized by a strong absorption band corresponding to the C=O stretching of the amide group, typically in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Potential Side Reactions

The primary side reaction of concern is the hydrolysis of 2-bromobenzoyl chloride upon exposure to water. This will form the unreactive 2-bromobenzoic acid. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The reaction of 2-bromobenzoyl chloride with pyrrolidine is a straightforward and efficient method for the synthesis of (2-bromophenyl)(pyrrolidin-1-yl)methanone. By employing Schotten-Baumann conditions and taking precautions to exclude moisture, high yields of the desired amide can be achieved. The spectroscopic data from analogous compounds provide a reliable reference for the characterization of the product. This technical guide serves as a practical resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

N-Aroyl Pyrrolidines: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its saturated, three-dimensional structure allows for the exploration of diverse chemical space, leading to compounds with a wide range of biological activities. Among the vast landscape of pyrrolidine derivatives, N-aroyl pyrrolidines have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current applications of N-aroyl pyrrolidines in drug discovery, focusing on their synthesis, biological activities, and mechanisms of action.

Therapeutic Applications of N-Aroyl Pyrrolidines

N-aroyl pyrrolidines have demonstrated efficacy in a variety of therapeutic areas, primarily driven by their ability to modulate the activity of key enzymes and signaling pathways.

Enzyme Inhibition

α-Glucosidase and α-Amylase Inhibition for Type 2 Diabetes:

N-substituted acetylpyrrolidine derivatives have shown potential in the management of type 2 diabetes by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[1][2] For instance, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) exhibited significant inhibitory activity against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively.[1][2] Kinetic studies revealed a mixed-type inhibition for both compounds.[1][2]

N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Inflammation and Pain:

N-aroyl pyrrolidines have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, these compounds increase the endogenous levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to the attenuation of inflammation and pain.[3] For example, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine demonstrated potent NAAA inhibition with an IC50 of 2.12 ± 0.41 µM.[3]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes:

Certain pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds prolong the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes. A novel pyrrolidine sulfonamide derivative showed significant in vitro antidiabetic activity with an IC50 value of 11.32 ± 1.59 μM against DPP-IV.[4]

Anticancer Activity

The anticancer potential of N-aroyl pyrrolidines and related structures is an active area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their antimicrobial properties. Certain N-aroyl pyrrolidines have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. For example, some methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against A. baumannii with MIC values of 31.25 µg/mL.[5]

Quantitative Data Summary

The following tables summarize the biological activity of representative N-aroyl pyrrolidine derivatives.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity

| Compound | Target Enzyme | IC50 (mM) | Reference |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 | [1][2] |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 | [1][2] |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 | [1] |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 | [1] |

Table 2: NAAA Inhibitory Activity

| Compound | IC50 (µM) | Inhibition Type | Reference |

| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 ± 0.41 | Competitive, Reversible | [3] |

| N-Pentadecylcyclohexancarboxamide | 4.5 | Reversible, Non-competitive | [6] |

| N-Pentadecylbenzamide | 8.3 | - | [6] |

Table 3: DPP-IV Inhibitory Activity

| Compound Class | Compound Example | IC50 (µM) | Reference |

| Pyrrolidine sulfonamide | B-XI derivative | 11.32 ± 1.59 | [4] |

Table 4: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | A. baumannii | 31.25 | [5] |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives | M. tuberculosis H37Rv | 0.98-1.96 | [5] |

Signaling Pathways and Mechanisms of Action

NAAA Inhibition and PPAR-α Signaling in Inflammation

The anti-inflammatory effects of NAAA-inhibiting N-aroyl pyrrolidines are primarily mediated through the PPAR-α signaling pathway.

Caption: NAAA-PPAR-α anti-inflammatory signaling pathway.

Mechanism of α-Glucosidase Inhibition

N-aroyl pyrrolidines that act as α-glucosidase inhibitors prevent the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.

Caption: Workflow of α-glucosidase inhibition.

Experimental Protocols

Synthesis of N-Aroyl Pyrrolidines

Example: Synthesis of N-Benzoylpyrrolidine via Schotten-Baumann Reaction

This protocol describes a general method for the acylation of pyrrolidine with an aroyl chloride.

Materials:

-

Pyrrolidine

-

Benzoyl chloride (or other aroyl chloride)

-

10% (w/v) aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve pyrrolidine (1.0 equivalent) in dichloromethane.

-

Slowly and simultaneously add benzoyl chloride (1.1 equivalents) and the 10% NaOH solution (2.5 equivalents) to the stirred pyrrolidine solution. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzoylpyrrolidine.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Characterization: The structure and purity of the synthesized N-benzoylpyrrolidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

4.2.1. In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compounds (N-aroyl pyrrolidines) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

In a 96-well microplate, add the following to each well:

-

Test compound solution (various concentrations)

-

α-Glucosidase solution

-

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding Na₂CO₃ solution to each well.

-

Measure the absorbance of the yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

A control reaction without the inhibitor and a blank reaction without the enzyme should be included.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

4.2.2. In Vitro NAAA Inhibition Assay

This assay measures the inhibition of NAAA activity by quantifying the hydrolysis of a fluorescent substrate.

Materials:

-

Recombinant human NAAA enzyme

-

N-(4-methylcoumarin)-palmitamide (PAMCA) as a fluorogenic substrate

-

Test compounds (N-aroyl pyrrolidines) dissolved in DMSO

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 4.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black microplate, add the test compound solution and the NAAA enzyme solution to each well.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the PAMCA substrate solution to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity of the released 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.

-

Include control wells (enzyme + substrate, no inhibitor) and blank wells (substrate only).

-

Calculate the percentage of inhibition and determine the IC50 values.

4.2.3. In Vitro Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (N-aroyl pyrrolidines) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

The next day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Caption: Experimental workflow for the MTT assay.

4.2.4. In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (N-aroyl pyrrolidines)

-

6-well or 12-well cell culture plates

-

Pipette tips (e.g., 200 µL) to create the scratch

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations. A control group with vehicle only should be included.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Conclusion

N-aroyl pyrrolidines represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility and the ability to readily modify their structure allow for the fine-tuning of their pharmacological properties. The diverse range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects, highlights their potential for the development of novel therapeutics for a multitude of diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this important class of compounds. Continued exploration of the structure-activity relationships and mechanisms of action of N-aroyl pyrrolidines will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 2. mdpi.com [mdpi.com]

- 3. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide.[2][3] The resulting biaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene with various arylboronic acids to synthesize 2-aryl-N-(pyrrolidin-1-yl)benzamides. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the biaryl amide scaffold in biologically active molecules.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2][3][4][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Data Presentation: Reaction Conditions and Components

The successful Suzuki coupling of this compound relies on the careful selection of reaction parameters. Below is a summary of commonly employed catalysts, bases, and solvents for Suzuki reactions involving aryl bromides, which can serve as a starting point for optimization.

| Parameter | Examples | Typical Concentration/Amount | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | The choice of catalyst can significantly impact reaction efficiency. For ortho-substituted substrates, ligands with bulky phosphines are often beneficial.[6][7] |

| Ligand | PPh₃, dppf, P(t-Bu)₃, PCy₃, SPhos, CataCXium A | 1-10 mol% | Often used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | 2-3 equivalents | The base is crucial for the activation of the boronic acid. The choice of base can depend on the substrate's sensitivity to basic conditions.[7] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Isopropanol/H₂O | 0.1 - 0.5 M | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[9][10] |

| Boronic Acid | Phenylboronic acid, substituted arylboronic acids | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide. |

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 1-(pyrrolidin-1-ylcarbonyl)-2-bromobenzene to synthesize 2-amino-1-(pyrrolidin-1-ylcarbonyl)benzene. The protocol details the reaction setup, optimization parameters, and purification procedures. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in countless pharmaceutical agents and biologically active compounds.[1][2] This reaction offers a powerful alternative to harsher, traditional methods for synthesizing aryl amines.[1]

Reaction Scheme

The target transformation involves the cross-coupling of this compound with an ammonia surrogate in the presence of a palladium catalyst, a phosphine ligand, and a suitable base.

Reaction: this compound + Ammonia Source → 2-amino-1-(pyrrolidin-1-ylcarbonyl)benzene

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent. The ortho-amide functionality of the substrate can influence the reaction through steric hindrance or potential coordination with the metal center.

-

Palladium Source: Palladium(0) sources are required for the catalytic cycle to begin with the oxidative addition step.[3] While Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used directly, Pd(II) sources such as palladium(II) acetate (Pd(OAc)₂) are also common and are reduced in situ to the active Pd(0) species.[3][4]

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[5] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and JohnPhos are often highly effective for coupling aryl bromides.[5][6][7] Bidentate phosphine ligands like BINAP and DPPF were among the first reliable ligands developed for this transformation.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine or ammonia surrogate, allowing it to coordinate to the palladium center.[3] Sodium tert-butoxide (NaOtBu) is the most common choice.[8] Other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with base-sensitive functional groups.[3][9]

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[4][9]

-

Ammonia Source: For the synthesis of primary arylamines, a direct equivalent of ammonia is needed. Benzophenone imine is a common and effective ammonia surrogate.[2]

Data Summary for Reaction Optimization

The following table outlines suggested starting conditions and parameters for optimizing the amination of this compound. Researchers should use this as a template to record and compare experimental results.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | TBD |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | TBD |

| 3 | Pd(OAc)₂ (2) | JohnPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | TBD |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | TBD |

| 5 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | TBD |

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and the general experimental workflow.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Step-by-step experimental workflow for the amination reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound using benzophenone imine as the ammonia source.

Materials:

-

This compound (1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Benzophenone imine (1.2 equiv.)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried Schlenk flask, condenser, etc.)

-

Standard work-up and purification reagents (Ethyl acetate, water, brine, sodium sulfate, silica gel).

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

-

Addition of Reagents: Under a positive pressure of argon, add this compound (1.0 equiv.). Subsequently, add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv.).

-

Reaction: Fit the flask with a condenser (under argon) and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Hydrolysis of Imine: After the coupling is complete, cool the mixture to room temperature. Add 2 M aqueous HCl and stir for 1 hour to hydrolyze the resulting imine.

-

Work-up: Neutralize the mixture with saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 2-amino-1-(pyrrolidin-1-ylcarbonyl)benzene.[10]

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. entegris.com [entegris.com]

- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-N-pyrrolidinyl Benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-bromo-N-pyrrolidinyl benzamide. This versatile substrate can undergo various transformations, primarily C-C and C-N bond-forming reactions, to generate a diverse range of complex molecules valuable in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate like 2-bromo-N-pyrrolidinyl benzamide, the key reactive site is the aryl bromide, which can readily participate in catalytic cycles with a palladium catalyst. The two most prominent and relevant transformations for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N-pyrrolidinyl Benzamides

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound to form a new C-C single bond.[1]

Reaction Principle

The reaction of 2-bromo-N-pyrrolidinyl benzamide with an arylboronic acid in the presence of a palladium catalyst and a base will yield the corresponding 2-aryl-N-pyrrolidinyl benzamide derivative. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[2]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

2-bromo-N-pyrrolidinyl benzamide

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-N-pyrrolidinyl benzamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Data Presentation

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 20 | 88-98 |

| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75-85 |

*Yields are representative and based on similar reactions reported in the literature. Optimization for 2-bromo-N-pyrrolidinyl benzamide may be required.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-N-pyrrolidinyl Benzamides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4]

Reaction Principle

This reaction couples 2-bromo-N-pyrrolidinyl benzamide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst.[4]

Experimental Protocol

This protocol is a general starting point and may need optimization depending on the amine used.

Materials:

-

2-bromo-N-pyrrolidinyl benzamide

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Reagent Addition: Add 2-bromo-N-pyrrolidinyl benzamide (1.0 mmol) and the amine (1.2 mmol).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After concentration, purify the product by column chromatography.[5]

Data Presentation

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 82-92 |

| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 70-80 |

*Yields are representative and based on similar reactions reported in the literature. Optimization for 2-bromo-N-pyrrolidinyl benzamide may be required.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.

-

Many organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

2-Bromo-N-pyrrolidinyl benzamide is a valuable starting material for the synthesis of a wide array of substituted benzamide derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination protocols provided herein offer robust starting points for researchers to generate novel compounds for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: N-(2-bromobenzoyl)pyrrolidine as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-bromobenzoyl)pyrrolidine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring coupled with a 2-bromobenzoyl group, offers a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of the bromine atom on the aromatic ring serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular frameworks. This document provides detailed application notes and experimental protocols for the use of N-(2-bromobenzoyl)pyrrolidine in key synthetic transformations.

The pyrrolidine moiety is a prevalent structural motif in numerous FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. [1][2][3]Consequently, intermediates like N-(2-bromobenzoyl)pyrrolidine are crucial starting materials for the synthesis of potential therapeutics, including kinase inhibitors and central nervous system (CNS) agents.

Key Applications in Organic Synthesis

N-(2-bromobenzoyl)pyrrolidine is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the ortho-position of the benzoyl group. The two most significant applications are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of N-(2-arylbenzoyl)pyrrolidine Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of N-(2-bromobenzoyl)pyrrolidine, this reaction allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of N-(2-arylbenzoyl)pyrrolidine derivatives. These products can serve as precursors to a range of biologically active molecules.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide (N-(2-bromobenzoyl)pyrrolidine) with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Disclaimer: The following protocol is a general representation based on established methods for similar substrates. Optimal conditions may vary depending on the specific boronic acid used.

Materials:

-

N-(2-bromobenzoyl)pyrrolidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent

Procedure:

-

To a flame-dried Schlenk flask, add N-(2-bromobenzoyl)pyrrolidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-arylbenzoyl)pyrrolidine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions